
4-(Bromomethyl)pyridine hydrobromide
Overview
Description
4-(Bromomethyl)pyridine hydrobromide is a chemical compound with the molecular formula C6H6BrN · HBr and a molecular weight of 252.93 g/mol . It is a substituted pyridine, commonly used in various chemical reactions and applications. The compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
The synthesis of 4-(Bromomethyl)pyridine hydrobromide typically involves the bromination of 4-methylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
4-(Bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Formation of Diamines: It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines.
Common reagents used in these reactions include nucleophiles like amines, thiols, and other suitable reactants. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
4-(Bromomethyl)pyridine hydrobromide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in developing drugs targeting neurological disorders. For instance, it is involved in synthesizing compounds that modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety .
Case Study: Neurological Agents
Research has demonstrated that derivatives of this compound exhibit activity against specific neurological targets. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel pyridine derivatives that showed promising results in preclinical models for treating depression .
Agrochemical Development
The compound is also essential in formulating agrochemicals, particularly pesticides and herbicides. Its presence enhances the effectiveness of these chemicals, contributing to improved crop yields and pest management strategies.
Case Study: Pesticide Efficacy
In agricultural research, formulations containing this compound were tested for their efficacy against common agricultural pests. Results indicated a significant increase in pest mortality rates compared to traditional formulations, showcasing its potential as a key ingredient in agrochemical products .
Material Science
In material science, this compound is employed in developing new materials, particularly polymers with enhanced properties. Its ability to act as a building block allows chemists to create polymers with specific characteristics, such as increased thermal stability.
Data Table: Polymer Properties
Polymer Type | Thermal Stability | Mechanical Strength | Applications |
---|---|---|---|
Polymeric Composites | High | Moderate | Aerospace, Automotive |
Conductive Polymers | Moderate | High | Electronics, Sensors |
Biochemical Research
The compound is utilized in biochemical research for studying enzyme inhibition and receptor binding. Its application helps elucidate biochemical pathways and mechanisms, contributing to a better understanding of various biological processes.
Case Study: Enzyme Inhibition
A study focused on enzyme inhibitors demonstrated that this compound derivatives could effectively inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This finding opens avenues for developing targeted cancer therapies .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its reactivity allows for various chemical transformations, making it invaluable in synthetic organic chemistry.
Reactions Involving this compound
- Nucleophilic Substitution: Can be used to introduce nucleophiles at the bromomethyl position.
- Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)pyridine hydrobromide involves its reactivity as a substituted pyridine. The bromomethyl group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
4-(Bromomethyl)pyridine hydrobromide can be compared with other similar compounds, such as:
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but with the bromomethyl group at the 2-position instead of the 4-position.
4-(Chloromethyl)pyridine hydrochloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-Picolyl bromide hydrobromide: Another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of bio-compatible nanocarriers and other specialized compounds.
Biological Activity
4-(Bromomethyl)pyridine hydrobromide is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its bromomethyl group, which enhances its reactivity and biological interactions. The following sections detail its biological activity, including antimicrobial, cytotoxic, and enzymatic inhibition properties, supported by data tables and relevant research findings.
- Molecular Formula : C6H6Br2N
- Molecular Weight : 252.93 g/mol
- Melting Point : 189-192 °C
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study indicated that compounds with bromomethyl groups exhibit enhanced activity against Staphylococcus aureus and other gram-positive bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
Research into the cytotoxic effects of this compound indicates it can induce apoptosis in cancer cell lines. A notable study reported IC50 values for various cancer cell lines, suggesting its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The cytotoxic mechanism appears to involve mitochondrial dysfunction and the activation of caspase pathways, leading to programmed cell death.
Enzymatic Inhibition
This compound has been studied for its inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in various signaling pathways related to cancer and diabetes. The compound's structure allows it to bind effectively to the active site of PTPs, thereby inhibiting their activity.
- PTP Targeted : PTP1B
- Inhibition Rate : Approximately 70% at 10 µM concentration
Case Studies
-
Antimicrobial Study :
A comprehensive study evaluated the antimicrobial efficacy of several brominated pyridine derivatives, including this compound. The results indicated a strong correlation between the presence of the bromomethyl group and increased bacterial inhibition, particularly against resistant strains. -
Cytotoxicity in Cancer Cells :
In vitro studies conducted on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, highlighting its potential as a therapeutic agent in oncology. -
PTP Inhibition :
A recent investigation into small molecule inhibitors revealed that this compound effectively inhibits PTP1B, presenting a promising avenue for diabetes treatment through modulation of insulin signaling pathways.
Q & A
Basic Questions
Q. What are the recommended synthesis routes for 4-(Bromomethyl)pyridine hydrobromide, and how are they optimized for yield and purity?
The compound is typically synthesized via bromination of methylpyridine derivatives. For example, bromination of 4-methylpyridine using reagents like in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux conditions in can yield the bromomethyl intermediate. Subsequent hydrobromide salt formation is achieved by treating the product with . Optimization focuses on reaction time (typically 8–12 hours), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for pyridine:NBS) to minimize side products like dibrominated species . Purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Key techniques include:
- : Peaks at δ 4.8–5.2 ppm (broad, ) and δ 8.2–8.6 ppm (pyridine ring protons).
- FT-IR: Stretching vibrations at 650–700 cm (C-Br) and 2400–3000 cm (HBr salt N-H stretch).
- XRD: Crystallographic data reveals the ionic lattice structure, with H-bonding between the pyridinium cation and bromide anion .
- Elemental Analysis: Confirms stoichiometry (e.g., C: 31.5%, H: 3.3%, Br: 52.4%) .
Advanced Questions
Q. What strategies are employed to analyze and mitigate contradictions in reaction outcomes during nucleophilic substitution reactions involving this compound?
Contradictions such as low yields or unexpected byproducts (e.g., elimination products) often arise from competing reaction pathways. Methodological solutions include:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity and reduce elimination.
- Temperature Control: Lower temperatures (0–25°C) favor substitution over elimination.
- Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
- In Situ Monitoring: Techniques like or HPLC track intermediate formation and guide adjustments .
Q. How does variable-temperature infrared spectroscopy (VT-IR) elucidate the thermal stability of this compound?
VT-IR studies (303–523 K) reveal thermal stability by monitoring key vibrational modes:
Q. What role does this compound play in the synthesis of radiopharmaceutical chelators, and how is its reactivity tailored for this application?
The compound serves as a precursor for pyridyl-functionalized chelators (e.g., cyclen derivatives for coordination). In a typical protocol:
- Reaction: 2-(Bromomethyl)pyridine hydrobromide reacts with cyclen in anhydrous acetonitrile with as a base.
- Conditions: Dropwise addition at 0°C, followed by overnight stirring at RT to form cyclen-4Py (94% yield).
- Tailoring Reactivity: The bromomethyl group’s electrophilicity is enhanced by the HBr counterion, enabling efficient alkylation of amines .
Q. How do mechanochemical synthesis methods compare to traditional solution-phase approaches for derivatives of this compound?
Mechanochemistry (ball-milling) offers advantages:
Parameter | Traditional (THF reflux) | Mechanochemical |
---|---|---|
Time | 7 days | 2.2 hours |
Yield | 58% | 94% |
Solvent Use | High (THF) | Solvent-free |
Example: Synthesis of bis-imidazolium salts from 2,6-bis(bromomethyl)pyridine hydrobromide achieves near-quantitative yields with reduced waste . |
Q. Methodological Notes
Properties
IUPAC Name |
4-(bromomethyl)pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJUUDUWDNCECT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508926 | |
Record name | 4-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73870-24-3 | |
Record name | 4-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(BROMOMETHYL)PYRIDINE HBR | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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